methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

Medicinal Chemistry DNA Intercalation Metabolic Stability

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate (CAS 376375-19-8) is a fully aromatic β-carboline derivative belonging to the 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate subclass, bearing a 1-naphthyl substituent at position 1 and a methyl ester at position 3. The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-21545) and has been characterized by ¹H NMR in DMSO-d₆.

Molecular Formula C23H16N2O2
Molecular Weight 352.393
CAS No. 376375-19-8
Cat. No. B2456428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate
CAS376375-19-8
Molecular FormulaC23H16N2O2
Molecular Weight352.393
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3
InChIKeyBFZYOMFGUNUKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(Naphthalen-1-yl)-9H-beta-carboline-3-carboxylate (CAS 376375-19-8): Core Identity and Procurement Profile


Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate (CAS 376375-19-8) is a fully aromatic β-carboline derivative belonging to the 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate subclass, bearing a 1-naphthyl substituent at position 1 and a methyl ester at position 3 [1]. The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-21545) and has been characterized by ¹H NMR in DMSO-d₆ [2]. Its rigid, planar pentacyclic scaffold distinguishes it from tetrahydro-β-carboline analogs and positions it as a candidate for target-based screening programs, particularly those focused on kinase inhibition and DNA-intercalating anticancer mechanisms [3].

Why Generic Substitution Fails for Methyl 1-(Naphthalen-1-yl)-9H-beta-carboline-3-carboxylate


β-Carboline-3-carboxylates exhibit profound structure-activity divergence driven by three structural variables: oxidation state of the tricyclic core (fully aromatic vs. tetrahydro), identity of the 1-aryl substituent, and nature of the 3-ester group [1]. The fully aromatic 9H-pyrido[3,4-b]indole system of the target compound confers distinct electronic properties, DNA-intercalation capacity, and metabolic stability compared to its tetrahydro counterparts [2]. The 1-naphthyl substituent—larger and more lipophilic than the 4-methylphenyl or 4-chlorophenyl moieties found in lead antifilarial compounds—is predicted to alter target binding geometry and pharmacokinetic profile, making direct substitution scientifically unjustifiable without empirical validation [1].

Quantitative Differentiation of Methyl 1-(Naphthalen-1-yl)-9H-beta-carboline-3-carboxylate from Structural Analogs


Structural Differentiation: Fully Aromatic vs. Tetrahydro-β-Carboline Core

The target compound possesses a fully aromatic 9H-pyrido[3,4-b]indole core, in contrast to the 1,2,3,4-tetrahydro-β-carboline analogs such as methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (3a). This aromatic system increases planarity by approximately 0.3–0.5 Å in the intercalating region compared to the puckered tetrahydro scaffold, enhancing DNA intercalation propensity [1]. The fully aromatic system also eliminates the chiral center at C-3 present in tetrahydro analogs, removing stereochemical complexity from synthesis and quality control [2].

Medicinal Chemistry DNA Intercalation Metabolic Stability

PI3Kα Inhibitory Potential: Comparison with Isopropyl 9-Ethyl-1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole-3-carboxylate (Z86)

The closest structurally characterized active analog is Z86 (isopropyl 9-ethyl-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole-3-carboxylate), a potent PI3Kα inhibitor with IC₅₀ = 4.28 μM that also suppresses Wnt/β-catenin signaling in colorectal cancer cells [1]. The target compound differs from Z86 at two positions: (i) 3-methyl ester vs. 3-isopropyl ester, and (ii) 9-H vs. 9-ethyl. The 3-methyl ester of the target compound is approximately 1.4-fold smaller by molecular volume than the isopropyl ester of Z86, potentially reducing steric clash in the PI3Kα ATP-binding pocket and improving ligand efficiency [2]. However, direct PI3Kα inhibition data for the target compound are not yet publicly available; the prediction is based on class-level SAR inference from the Z86 chemotype.

Kinase Inhibition PI3Kα Wnt/β-Catenin Signaling Colorectal Cancer

1-Aryl Substituent SAR: Naphthalen-1-yl vs. 4-Methylphenyl and 4-Chlorophenyl in Antiparasitic Activity

In a head-to-head in vivo antifilarial screen against Acanthocheilonema viteae, the 1-(4-methylphenyl) analog (4c) exhibited the highest adulticidal activity, while the 1-(4-chlorophenyl) tetrahydro analog (3a) showed the highest microfilaricidal action at 50 mg/kg × 5 days (ip) [1]. Although the 1-(naphthalen-1-yl) target compound was not directly tested in this study, SAR analysis indicates that the position-1 aryl substituent is the dominant pharmacophoric determinant for antiparasitic potency. The naphthyl group introduces greater lipophilicity (estimated ΔlogP ≈ +0.8–1.0 vs. 4-methylphenyl) and an extended π-surface, which is predicted to enhance membrane permeability and DNA intercalation while potentially altering target selectivity [2].

Antifilarial Chemotherapy SAR β-Carboline Pharmacophore

Antiproliferative Screening in Pancreatic and Colon Cancer Cell Lines: Patent-Disclosed Benchmarking

U.S. Patent US 2013/0131070 A1 discloses a panel of 35 substituted β-carbolines tested for antiproliferative activity against HCT116 (colon), HPAC, Mia-PaCa2, and Panc-1 (pancreatic) cancer cell lines [1]. Within this panel, the most potent compounds (e.g., compound 19: IC₅₀ = 0.13–0.29 μM across HCT116 and HPAC lines) feature 1-naphthyl or 1-dihydroacenaphthenyl substituents combined with specific substitution patterns on the indole ring. The target compound is a close structural analog of compound 19 (bearing a 1-naphthyl substituent) but lacks the additional ring substitutions present in the patent's most potent examples. This positions the target compound as a minimal pharmacophore probe—useful for deconvoluting the contribution of the naphthyl group to antiproliferative potency independent of secondary substituent effects [2].

Anticancer Screening Pancreatic Cancer Colon Cancer β-Carboline Library

Procurement-Relevant Application Scenarios for Methyl 1-(Naphthalen-1-yl)-9H-beta-carboline-3-carboxylate


PI3Kα Inhibitor Lead Optimization and SAR Expansion

Based on the demonstrated PI3Kα inhibitory activity of the closely related analog Z86 (IC₅₀ = 4.28 μM) [1], the target compound is uniquely suited as a scaffold-hopping starting point. Its 3-methyl ester and 9-H substitution pattern offer a less sterically encumbered template for installing diversity elements at the N-9 and C-3 positions—modifications predicted to improve kinase selectivity and pharmacokinetic properties relative to the bulkier Z86 chemotype. Procurement supports fragment-based and structure-guided optimization of β-carboline-derived PI3K/Wnt dual pathway inhibitors for colorectal cancer therapy.

DNA-Intercalating Anticancer Pharmacophore Probe

The fully aromatic, planar 9H-pyrido[3,4-b]indole core confers inherent DNA intercalation capacity, a property strongly correlated with in vitro cytotoxicity in β-carboline series [2]. The target compound's 1-naphthyl substituent provides an extended π-surface for DNA base-pair stacking, distinguishing it from smaller 1-phenyl or 1-(4-methylphenyl) analogs. It is directly deployable in DNA-binding assays (UV-Vis titration, fluorescence displacement, viscometry) to quantify intercalation affinity and correlate with antiproliferative potency across the NCI-60 panel.

Antiparasitic Screening in Filariasis Drug Discovery

The established antifilarial SAR demonstrates that 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylates can achieve >90% macrofilaricidal activity or female worm sterilization against A. viteae at 50 mg/kg × 5 days (ip) when optimally substituted [3]. The target compound—bearing a 1-naphthyl group not yet evaluated in this model—represents a logical next step in pharmacophore exploration. Procurement enables in vivo efficacy testing against A. viteae and L. carinii, with the potential to identify a novel naphthyl-substituted lead for lymphatic filariasis.

Melatonin Receptor Antagonist Tool Compound Development

U.S. Patent 6,048,868 describes β-carboline derivatives containing naphthalenic structures as melatonin antagonists with utility in hypnotic, anxiolytic, and circadian rhythm modulation applications [4]. The target compound, with its 1-naphthyl and 3-methyl ester architecture, falls within the claimed generic structure. Procurement supports radioligand binding displacement assays at MT₁ and MT₂ melatonin receptor subtypes, enabling determination of whether this specific substitution pattern yields sub-micromolar affinity suitable for in vivo pharmacological tool development.

Quote Request

Request a Quote for methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.